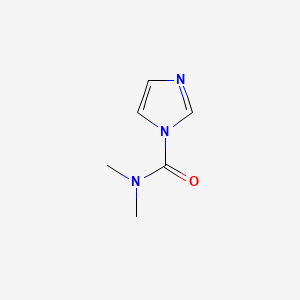![molecular formula C7H9NO2 B6147765 {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol CAS No. 893638-89-6](/img/new.no-structure.jpg)
{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol: is a chemical compound with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol This compound is characterized by a cyclopenta[d][1,2]oxazole ring system with a methanol group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with hydroxylamine to form the oxime, followed by cyclization to form the oxazole ring. The final step involves the reduction of the oxazole to introduce the methanol group.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry:
In chemistry, {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine:
Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research .
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Cyclopenta[d][1,2]oxazole derivatives: These compounds share the core oxazole ring structure but differ in the substituents attached to the ring.
Methanol derivatives: Compounds with a methanol group attached to different ring systems.
Uniqueness:
{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
893638-89-6 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



